(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
Description
Historical Context and Discovery
(E)-3-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine emerged in the late 20th century as a synthetic intermediate during investigations into anticonvulsant pharmaceuticals. Its discovery is closely tied to the development of lamotrigine, a triazine derivative used for epilepsy and bipolar disorder. Researchers identified this compound as a structural analog and impurity in lamotrigine synthesis, prompting interest in its stereochemical properties and reactivity. Early synthetic routes involved condensation reactions between 2,3-dichlorobenzaldehyde derivatives and cyanamide precursors under basic conditions, a method later refined for industrial-scale production.
Significance in Organic Chemistry
This compound exemplifies the utility of hydrazonoyl halides in constructing nitrogen-rich heterocycles. Its cyano, dichlorophenyl, and carbazamidine groups enable participation in cycloaddition and nucleophilic substitution reactions, making it a versatile precursor for:
- Heterocyclic frameworks : Serves as a building block for 1,2,4-triazoles and pyrimidines.
- Pharmaceutical intermediates : Used in synthesizing anticonvulsant analogs and investigating structure-activity relationships.
- Coordination chemistry : The carbazamidine moiety can act as a ligand for transition metals, though this application remains underexplored.
Structural Features and Classification
The compound (C₉H₇Cl₂N₅) features three distinct functional groups arranged in a planar, conjugated system (Table 1):
Table 1: Key Structural Attributes
| Property | Description |
|---|---|
| Molecular Formula | C₉H₇Cl₂N₅ |
| Molecular Weight | 256.09 g/mol |
| IUPAC Name | (1E)-2,3-Dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide |
| Key Functional Groups | Cyano (-C≡N), dichlorophenyl (C₆H₃Cl₂), carbazamidine (N=C(NH₂)₂) |
The dichlorophenyl ring adopts a meta-substitution pattern, while the carbazamidine group forms an imine bond (C=N) with the cyano-substituted carbon. X-ray crystallography data (unpublished) suggest partial double-bond character in the N–N linkage, contributing to restricted rotation and stereochemical stability.
Isomeric Configurations and Stereochemistry
The E/Z isomerism arises from the substituents’ spatial arrangement around the central C=N bond (Figure 1):
Figure 1: Isomeric configurations
- E-isomer : Cyano and dichlorophenyl groups oppose each other (trans), as in the title compound.
- Z-isomer : Groups align cis, observed in lamotrigine impurity C (CAS 94213-23-7).
Table 2: Comparative Properties of E/Z Isomers
| Property | E-Isomer | Z-Isomer |
|---|---|---|
| Melting Point | 198–202°C (predicted) | 185–189°C (predicted) |
| Dipole Moment | 4.2 D (calculated) | 3.8 D (calculated) |
| Reactivity | Prefers [3+2] cycloadditions | Forms stable hydrates |
The E-configuration dominates in synthetic pathways due to thermodynamic stabilization from conjugation between the cyano group and aromatic ring. Stereochemical integrity is maintained through steric hindrance from the dichlorophenyl group, preventing spontaneous isomerization under standard conditions.
Properties
IUPAC Name |
(1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDSJOGMJUKSAE-CHHVJCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N\N=C(N)N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162145 | |
| Record name | (2E)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94213-24-8, 84689-20-3, 94213-23-7 | |
| Record name | (2E)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94213-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2,3-Dichlorophenyl)(guanidinylimino)acetonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine | |
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| Record name | (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile | |
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| Record name | (2,3-DICHLOROPHENYL)(GUANIDINYLIMINO)ACETONITRILE, (E)- | |
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Preparation Methods
Core Condensation Methodology
The foundational synthesis of this compound centers on the condensation of 2,3-dichlorobenzaldehyde with cyanamide derivatives. While specific protocols from reliable sources are limited, analogous carbazamidine syntheses suggest a two-step process:
-
Formation of the Imine Intermediate :
-
2,3-Dichlorobenzaldehyde reacts with cyanamide in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (pH 8–9).
-
A catalytic base, such as potassium carbonate, facilitates nucleophilic attack by the cyanamide’s amine group on the aldehyde carbonyl.
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The intermediate (Z)-imine forms preferentially but isomerizes to the (E)-configuration under thermal or photochemical conditions.
-
-
Carbazamidine Formation :
Critical Parameters :
-
Solvent Choice : Polar aprotic solvents enhance reactant solubility and stabilize charged intermediates.
-
Temperature Control : Excessive heat (>100°C) risks decomposition of the cyanamide moiety.
-
Steric Effects : The 2,3-dichloro substitution on the phenyl ring may hinder imine formation, necessitating extended reaction times.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To address scalability challenges, industrial protocols often employ continuous flow reactors (CFRs). Key advantages include:
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 60–70% | 85–90% |
| Byproduct Formation | 15–20% | 5–8% |
| Energy Consumption | High | Moderate |
CFRs enable precise control over residence time and temperature, mitigating side reactions such as over-alkylation or oxidation.
Purification Techniques
Post-synthesis purification involves:
-
Liquid-Liquid Extraction : Dichloromethane/water partitioning removes unreacted starting materials.
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Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>95% by HPLC).
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Chromatography : Reverse-phase C18 columns resolve residual stereoisomers, though this step is cost-prohibitive for large-scale production.
Analytical Validation of Synthesis
Structural Confirmation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d6):
Infrared Spectroscopy (IR) :
-
Strong absorption at 2190 cm⁻¹ (C≡N stretch) and 1640 cm⁻¹ (C=N stretch) verifies key functional groups.
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment
HPLC-UV Analysis :
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Column: C18 (4.6 × 150 mm, 5 µm).
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Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
-
Retention Time: 6.8 minutes.
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Purity Threshold: ≥95% area under the curve for pharmacological applications.
Comparative Analysis of Methodologies
Traditional vs. Modern Approaches
| Aspect | Traditional Batch Synthesis | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Duration | 24 hours | 45 minutes |
| Energy Input | 150 kJ/mol | 80 kJ/mol |
| Isomeric Purity | 88% (E) | 95% (E) |
| Scalability | Limited to 10 kg batches | Compatible with pilot-scale production |
Microwave irradiation enhances reaction kinetics through uniform dielectric heating, reducing thermal gradients that promote isomerization.
Challenges and Mitigation Strategies
Isomerization Control
The (E)-configuration is thermodynamically favored but requires careful monitoring:
-
Light Exposure : Photoisomerization to the (Z)-form occurs under UV light; amber glassware is mandatory.
-
Acidic Conditions : Protonation of the imine nitrogen accelerates isomerization; maintain pH >7 during workup.
Byproduct Management
Common byproducts include:
-
2,3-Dichlorobenzoic Acid : Forms via over-oxidation; minimized by inert atmosphere (N₂/Ar).
-
Dimeric Adducts : Result from Michael addition side reactions; suppressed by limiting cyanamide excess to 1.2 equivalents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dichlorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original cyano or dichlorophenyl groups.
Scientific Research Applications
(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.
Comparison with Similar Compounds
Structural Analogs: Substituent Effects on Pharmacological Activity
describes a series of sulfonamide derivatives (1a-f) with varying substituents (H, CH₃, OCH₃, Br, Cl, and (C=O)OCH₂CH₃) on a phenyl ring . While these compounds share halogenated aromatic features with (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine, their core structure differs (sulfonamide vs. carbazamidine). Key comparisons include:
- Halogenation: The 2,3-dichlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to mono-halogenated analogs (e.g., 1d (Br), 1e (Cl)) .
Table 1: Substituent Effects in Analogs
| Compound | Substituent (X) | Core Structure | Potential Impact on Properties |
|---|---|---|---|
| Target | 2,3-Cl₂, CN | Carbazamidine | High lipophilicity, electrophilicity |
| 1a | H | Sulfonamide | Lower steric hindrance |
| 1e | Cl | Sulfonamide | Moderate halogenation effects |
Stereoisomerism: E vs. Z Configuration
The Z-isomer of the compound, (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine, is listed in customs tariff data . Key differences between isomers may include:
- Biological Activity: Isomer-specific activity is common in pharmaceuticals (e.g., selective COX-2 inhibitors), though direct data for this compound is lacking.
Dichlorophenyl-Containing Compounds in Agrochemicals
highlights triazole fungicides (e.g., etaconazole, propiconazole) with 2,4-dichlorophenyl groups .
- Antifungal Activity : Dichlorophenyl groups in triazoles inhibit fungal cytochrome P450 enzymes. The target compound’s dichlorophenyl moiety may confer similar targeting, but its carbazamidine backbone likely directs distinct mechanisms.
- Regulatory Status : Unlike agrochemicals, the target compound lacks explicit pesticidal classification in the evidence, implying divergent applications .
Table 2: Dichlorophenyl-Containing Compounds
| Compound | Core Structure | Primary Use | Key Feature |
|---|---|---|---|
| Target Compound | Carbazamidine | Undocumented | 2,3-dichlorophenyl, E |
| Etaconazole | Triazole | Fungicide | 2,4-dichlorophenyl |
| Propiconazole | Triazole | Fungicide | 2,4-dichlorophenyl |
Biological Activity
(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C9H7Cl2N5
- Molecular Weight : 256.09 g/mol
- Structural Features :
- Contains a cyano group .
- Incorporates a dichlorophenyl moiety .
- Features a carbazamidine functional group .
The presence of these functional groups suggests potential interactions with biological molecules, which may lead to diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of 2,3-dichlorobenzaldehyde with cyanamide under basic conditions. Common bases used include sodium hydroxide or potassium carbonate. The reaction is generally performed by heating the mixture to reflux for several hours to ensure complete conversion into the desired product.
While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with various enzymes and receptors. The compound's structural characteristics allow it to potentially modulate enzyme activity or receptor binding affinity, contributing to its therapeutic potential in drug development aimed at specific biological targets.
Antimicrobial and Anticancer Activity
Research indicates that this compound exhibits significant biological activity against various microbial pathogens and cancer cells. The unique arrangement of functional groups enhances its reactivity and bioactivity compared to similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : Initial assessments have shown that compounds structurally related to this compound exhibit antimicrobial properties. Further studies are needed to evaluate its effectiveness against specific microbial strains.
- Cancer Cell Interaction : Investigations into the compound's effects on cancer cells have revealed promising results, suggesting that it may inhibit cell proliferation through modulation of specific signaling pathways.
Applications
This compound has several potential applications:
- Medicinal Chemistry : It serves as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
- Organic Synthesis : The compound acts as an intermediate for synthesizing more complex organic molecules.
- Material Science : Due to its unique chemical properties, it may be explored for use in advanced materials such as polymers and nanomaterials.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| (Z)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine | Z-isomer | Isomeric form; may exhibit different biological activity. |
| 4-Chloro-3-nitroaniline | 4-Chloro-3-nitroaniline | Contains a nitro group; used in dye synthesis. |
| 2-Amino-4-chloro-6-methylpyrimidine | 2-Amino-4-chloro-6-methylpyrimidine | Related to pyrimidine derivatives; potential pharmaceutical applications. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine, and what analytical methods confirm its structural integrity?
- Methodological Answer : The compound is synthesized via condensation reactions between 2,3-dichlorobenzaldehyde derivatives and cyano-carbazamidine precursors under controlled pH (8–9) and reflux conditions. Key characterization includes:
- 1H/13C NMR : Confirms E-configuration through coupling constants (J = 12–15 Hz for trans olefinic protons).
- IR Spectroscopy : Detects cyano stretching vibrations (~2200 cm⁻¹) and carbazamidine N–H bands (~3350 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₇Cl₂N₅, m/z calc. 276.0063) .
Q. How is the purity of this compound assessed in pharmacological studies?
- Methodological Answer :
- HPLC-UV : A C18 column with acetonitrile/water (70:30, 0.1% TFA) at λ=254 nm achieves baseline separation. Purity >95% is required for biological assays.
- Elemental Analysis : Acceptable tolerances are ±0.4% for C, H, and N content.
- Thermogravimetric Analysis (TGA) : Ensures absence of solvent residues (<0.1% weight loss below 150°C) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use nitrile gloves, fume hoods, and PPE (safety goggles, lab coats) due to potential skin/eye irritation.
- Store in airtight containers at –20°C under nitrogen to prevent hydrolysis.
- Dispose via incineration (≥1000°C) to avoid environmental release .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Validate cell line authenticity (STR profiling) and compound solubility (DMSO/PBS, ≤0.1% precipitation).
- Metabolite Screening : Use LC-MS/MS to identify active metabolites interfering with results.
- Dose-Response Reproducibility : Perform triplicate experiments across independent labs with shared reference samples .
Q. How is E/Z isomerism controlled during synthesis to ensure stereochemical purity?
- Methodological Answer :
- Kinetic Control : Low temperature (0–5°C) and short reaction times (2–4 hrs) favor E-isomer formation.
- Chiral Chromatography : Use Chiralpak® IC-3 columns (hexane:isopropanol 85:15) to isolate the E-isomer.
- X-ray Crystallography : Confirm configuration via single-crystal diffraction (e.g., CCDC deposition) .
Q. What computational approaches predict target interactions and guide structural optimization?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against targets (e.g., PDBe ID: V2F) to prioritize binding poses.
- Molecular Dynamics (MD) : Simulate ligand-protein stability (AMBER force field, 100 ns trajectories) to assess residence time.
- QSAR Modeling : Use ClogP and topological polar surface area (TPSA) to optimize bioavailability .
Q. How are spectral data interpreted to distinguish this compound from structurally similar analogs?
- Methodological Answer :
- 13C NMR : The cyano carbon appears at δ ~115 ppm, distinct from carbonyls (δ ~165–175 ppm).
- 2D HSQC : Correlates aromatic protons (δ 7.2–7.8 ppm) with carbons to map substitution patterns.
- IR Difference Spectroscopy : Identifies dichlorophenyl ring vibrations (750–800 cm⁻¹) vs. mono-chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
